molecular formula C14H10N4O2 B11852320 N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide CAS No. 349548-97-6

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide

Cat. No.: B11852320
CAS No.: 349548-97-6
M. Wt: 266.25 g/mol
InChI Key: JFKQIJRNVVQXLU-UHFFFAOYSA-N
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Description

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a pyranoquinoxaline core with a cyano and acetamide functional group, making it a versatile molecule for various applications.

Properties

CAS No.

349548-97-6

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(3-cyano-4H-pyrano[3,2-b]quinoxalin-2-yl)acetamide

InChI

InChI=1S/C14H10N4O2/c1-8(19)16-13-9(7-15)6-12-14(20-13)18-11-5-3-2-4-10(11)17-12/h2-5H,6H2,1H3,(H,16,19)

InChI Key

JFKQIJRNVVQXLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(CC2=NC3=CC=CC=C3N=C2O1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide typically involves the reaction of 3-cyano-4H-pyrano[2,3-b]quinoxaline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processing .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amine-substituted pyranoquinoxalines, and other functionalized heterocycles .

Scientific Research Applications

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide stands out due to its unique combination of a pyranoquinoxaline core with cyano and acetamide groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its anticancer and antimicrobial properties.

  • Chemical Name : this compound
  • CAS Number : 349548-97-6
  • Molecular Formula : C14H10N4O
  • Molecular Weight : 266.25 g/mol
  • LogP : 2.25 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes cyclization and functionalization steps that introduce the cyano and acetamide groups onto the quinoxaline scaffold. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies using the MCF-7 human breast cancer cell line demonstrated significant cytotoxic effects. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (μM) Mechanism
MCF-715.5Apoptosis induction
HeLa12.0Cell cycle arrest
A54918.7Induction of reactive oxygen species

These findings suggest that this compound may act as a promising lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits notable antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Mechanism
Staphylococcus aureus8Disruption of cell wall synthesis
Escherichia coli16Inhibition of protein synthesis
Pseudomonas aeruginosa32Interference with DNA replication

The antimicrobial efficacy is enhanced when combined with other antibiotics, indicating potential for synergistic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Quinoxaline Core : Essential for interaction with biological targets.
  • Cyano Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Acetamide Functionality : Contributes to hydrogen bonding interactions with target proteins.

Case Studies

  • In Vitro Study on Cancer Cells : A study demonstrated that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways.
    "The results indicate that this compound could serve as a potential candidate for breast cancer treatment due to its ability to induce apoptosis selectively in cancer cells" .
  • Antimicrobial Efficacy Against Resistant Strains : Research showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating infections caused by resistant strains.
    "The ability to disrupt biofilm formation suggests that this compound could be used in combination therapies to enhance the efficacy of existing antibiotics" .

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